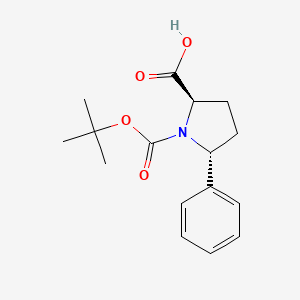

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Description

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- A pyrrolidine ring with stereochemical configurations at positions 2 and 5 (both R).

- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

- A phenyl substituent at position 5 and a carboxylic acid group at position 2.

This compound is widely used in medicinal chemistry and peptide synthesis due to its rigid stereochemistry and Boc protection, which enhances stability during synthetic processes .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |

InChI Key |

ADTXMICUZGOWDF-CHWSQXEVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis typically starts from chiral precursors or proline derivatives to ensure the (2R,5R) stereochemistry. The key steps involve:

- Formation of the pyrrolidine ring with stereoselective control.

- Introduction of the phenyl substituent at the 5-position.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

- Oxidation or hydrolysis to install the carboxylic acid at position 2.

Representative Methodologies

Detailed Example from Patent Literature

A patented synthetic route describes:

- Starting with 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate, reacting with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tert-butanol at 25°C overnight to yield a Boc-protected intermediate in 91.9% yield.

- Subsequent steps involve low-temperature lithiation using lithium diisopropylamide (LDA) at -78°C, followed by formic acetic anhydride addition to install functional groups.

- Final treatment with trifluoroacetic acid (TFA) in methylene chloride at 25°C for 4 hours yields the Boc-protected pyrrolidine derivative in 75.6% yield.

Characterization and Purification

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are critical for confirming stereochemistry and Boc group integrity. Key signals include tert-butyl protons near δ ~1.4 ppm and characteristic splitting patterns of the pyrrolidine ring protons due to restricted rotation.

- Infrared Spectroscopy (IR): The presence of carboxylic acid is confirmed by a strong C=O stretch near 1700 cm⁻¹, and the Boc carbonyl shows absorption near 1680 cm⁻¹.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular weight of 291.34 g/mol, consistent with the molecular formula C16H21NO4.

Purification Methods

- Silica gel column chromatography using hexane/ethyl acetate gradients is commonly employed to separate diastereomers and remove impurities.

- Recrystallization from ethanol/water mixtures improves purity.

- Challenges include resolving stereoisomers (e.g., 2R,5R vs. 2S,5R) and removing residual catalysts like camphorsulfonic acid.

Research Outcomes and Analysis

Stereoselective Synthesis Efficiency

- The use of chiral auxiliaries and asymmetric catalysis (e.g., rhodium(I)-catalyzed 1,4-addition) provides high diastereoselectivity, with yields often exceeding 80% for key steps.

- Low-temperature lithiation and controlled addition of reagents minimize side reactions and preserve stereochemical integrity.

Stability and Functional Group Compatibility

- The Boc protecting group enhances the stability of the amine during multi-step synthesis, allowing for oxidative and reductive transformations without amine degradation.

- The phenyl substituent at position 5 is introduced via organometallic addition, which is compatible with Boc protection and carboxylic acid functionalities.

Application in Medicinal Chemistry

- The compound serves as a scaffold for further derivatization, with modifications on the phenyl ring or carboxylic acid influencing biological activity, including anticancer potential.

- Synthetic routes are optimized to provide sufficient quantities with high purity for biological assays.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection | Reaction with di-tert-butyl dicarbonate | Boc2O, DMAP, tert-butanol | 25°C, overnight | 91.9 | Efficient amine protection |

| Phenyl group introduction | Arylic cuprate or Rh(I)-catalyzed 1,4-addition | Arylic cuprate or Rh catalyst | Room temp or mild heating | 84 | High stereoselectivity |

| Oxidation to acid | KMnO4 or RuCl3 oxidation | KMnO4 or RuCl3 | Mild aqueous/organic solvents | Not specified | Converts intermediates to acid |

| Deprotection | TFA in DCM | TFA, DCM | 25°C, 4 hours | 75-86 | Removes Boc and other protecting groups |

| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | - | Separates diastereomers |

Biological Activity

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-phenylpyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevance in pharmaceutical applications.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- CAS Number : 2230901-01-4

Synthesis

The synthesis of Boc-5-phenylpyrrolidine-2-carboxylic acid involves the protection of the amine group using tert-butoxycarbonyl (Boc) followed by the introduction of a phenyl group at the 5-position. This method enhances the stability and solubility of the compound, making it suitable for biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including Boc-5-phenylpyrrolidine-2-carboxylic acid. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings :

- Cytotoxicity Assay : In vitro assays demonstrated that Boc-5-phenylpyrrolidine-2-carboxylic acid exhibited moderate cytotoxicity against A549 cells, with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM compared to standard chemotherapeutics like cisplatin .

- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and the carboxylic acid moiety were found to influence the anticancer activity. For instance, derivatives with electron-donating groups showed enhanced activity .

Antimicrobial Activity

The antimicrobial properties of Boc-5-phenylpyrrolidine derivatives have also been investigated. The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA.

Research Insights :

- Screening Against Pathogens : The compound was tested against various clinically relevant pathogens, including resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated promising antimicrobial effects, suggesting its potential as a scaffold for developing new antimicrobial agents .

- Mechanism of Action : While specific mechanisms remain under investigation, preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several case studies have reported on the efficacy of Boc derivatives in both anticancer and antimicrobial contexts:

- Case Study 1 : A study evaluated a series of pyrrolidine derivatives in combination with existing antibiotics against resistant bacterial strains. The results showed that certain Boc derivatives enhanced the efficacy of antibiotics like vancomycin .

- Case Study 2 : In cancer research, a derivative of Boc-5-phenylpyrrolidine was used in combination therapy with cisplatin, resulting in improved overall survival rates in preclinical models .

Scientific Research Applications

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine carboxylic acid compound with diverse applications in pharmaceutical development, chemical biology, and academic research. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, contributes to its distinct chemical properties.

Applications

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Pharmaceutical Development

This compound is used as an intermediate in synthesizing bioactive compounds and drugs. Its biological activity makes it valuable in pharmacology, with potential antimicrobial, antitumor, and neuroprotective effects. These effects are typically dose-dependent and can vary based on structural modifications and environmental conditions, necessitating thorough bioassays to measure the compound's effects on living organisms or cells.

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Research

It is instrumental in studying enzyme mechanisms and drug interactions. Interaction studies are essential for understanding how it interacts with biological macromolecules, which helps elucidate its mechanism of action and informs further drug development.

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Chemical Biology

The compound is employed in probing biological pathways due to its ability to modify protein functions. Its versatility makes it valuable in both academic research and industrial applications.

Synthesis of (2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid can be achieved through several methods, and these methods are critical for producing the compound in sufficient quantities for research and application.

The biological activity of (2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is of significant interest in pharmacology. The compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity: Potential effectiveness against bacterial and fungal pathogens.

- Antitumor Properties: Possible inhibition of cancer cell proliferation.

- Neuroprotective Effects: Potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Key Findings :

- Stereochemistry significantly impacts physical properties and biological activity . For example, the (2R,5S) isomer is priced at €1,715.00/g (), suggesting higher synthetic complexity or lower availability compared to other stereoisomers .

- The (2R,5R) configuration is less commonly reported in commercial catalogs, indicating niche applications in asymmetric synthesis .

Substituent Variations

Key Findings :

Ring-System Analogues

Q & A

Q. What synthetic strategies are commonly employed for preparing (2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid?

The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by Boc protection. A representative method includes cyclization of a proline precursor using chiral auxiliaries or asymmetric catalysis. For example, camphorsulfonic acid (CSA)-catalyzed cyclization with 2,2-dimethoxypropane can yield intermediates, which are then oxidized (e.g., KMnO₄ in tert-butanol/aqueous buffer) to introduce the carboxylic acid group . Boc protection is introduced early to stabilize the amine during subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm stereochemistry and Boc-group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrrolidine ring protons (split due to restricted rotation) .

- IR : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺]⁺ = 291.34 g/mol for C₁₆H₂₁NO₄) .

Q. How is the compound purified, and what challenges arise during purification?

Purification often involves silica gel chromatography (hexane/ethyl acetate gradients) to separate diastereomers. Recrystallization from ethanol/water mixtures improves purity. Challenges include resolving stereoisomers (e.g., 2R,5R vs. 2S,5R) and removing residual catalysts like CSA .

Advanced Research Questions

Q. How can stereochemical purity be rigorously validated?

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol eluents to resolve enantiomers .

- X-ray Crystallography : Single-crystal analysis with SHELXL software confirms absolute configuration .

- NOESY NMR : Correlates spatial proximity of protons (e.g., phenyl and pyrrolidine groups) to validate ring conformation .

Q. What role does the Boc group play in modulating the compound’s reactivity in peptide synthesis?

The Boc group acts as a temporary protecting group for the pyrrolidine amine, preventing undesired side reactions (e.g., nucleophilic attack during coupling). Its steric bulk also reduces aggregation in solid-phase peptide synthesis (SPPS), improving solubility . Deprotection with TFA yields the free amine for further functionalization.

Q. Can this compound serve as a chiral building block in asymmetric catalysis or drug design?

Yes. Its rigid pyrrolidine scaffold and stereochemistry make it valuable for:

Q. How does the phenyl substituent influence the compound’s physicochemical properties?

The phenyl group:

- Enhances lipophilicity (logP ~2.5), impacting membrane permeability.

- Introduces π-π stacking interactions in crystal lattices, affecting solubility and melting point .

- Modulates electronic effects via conjugation, altering acidity of the carboxylic acid (pKa ~3.5–4.0) .

Methodological Notes

- Avoiding Diastereomers : Use enantiopure starting materials (e.g., L-proline derivatives) and monitor reaction conditions (temperature, catalyst loading) to suppress epimerization .

- Stability : Store at –20°C under inert atmosphere; Boc groups hydrolyze slowly in humid environments .

- Handling : Use gloveboxes for air-sensitive steps (e.g., TFA deprotection) and lyophilization for isolating hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.